4-(diethylsulfamoyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide 4-(diethylsulfamoyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
Brand Name: Vulcanchem
CAS No.: 946232-27-5
VCID: VC11960117
InChI: InChI=1S/C20H24N6O4S/c1-4-25(5-2)31(28,29)18-12-6-15(7-13-18)20(27)21-14-19-22-23-24-26(19)16-8-10-17(30-3)11-9-16/h6-13H,4-5,14H2,1-3H3,(H,21,27)
SMILES: CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC
Molecular Formula: C20H24N6O4S
Molecular Weight: 444.5 g/mol

4-(diethylsulfamoyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

CAS No.: 946232-27-5

Cat. No.: VC11960117

Molecular Formula: C20H24N6O4S

Molecular Weight: 444.5 g/mol

* For research use only. Not for human or veterinary use.

4-(diethylsulfamoyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide - 946232-27-5

Specification

CAS No. 946232-27-5
Molecular Formula C20H24N6O4S
Molecular Weight 444.5 g/mol
IUPAC Name 4-(diethylsulfamoyl)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide
Standard InChI InChI=1S/C20H24N6O4S/c1-4-25(5-2)31(28,29)18-12-6-15(7-13-18)20(27)21-14-19-22-23-24-26(19)16-8-10-17(30-3)11-9-16/h6-13H,4-5,14H2,1-3H3,(H,21,27)
Standard InChI Key RAMBGLNOYYSIOZ-UHFFFAOYSA-N
SMILES CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC
Canonical SMILES CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₉H₂₀N₆O₄S, with a systematic IUPAC name of 4-(diethylsulfamoyl)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide. Key identifiers include:

PropertyValue
Molecular Weight444.5 g/mol
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC
InChIKeyRAMBGLNOYYSIOZ-UHFFFAOYSA-N
PubChem CID27638340

The structure combines a sulfamoyl group (-SO₂N(Et)₂) at the para-position of the benzamide ring, linked via a methylene bridge to a 1-(4-methoxyphenyl)-1H-tetrazol-5-yl group.

Structural Analogues and Bioisosteres

The tetrazole ring serves as a bioisostere for carboxylic acid or triazole groups, enhancing metabolic stability and hydrogen-bonding capacity. Analogues such as N-(5-benzylthiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide demonstrate nanomolar cytotoxicity against leukemia and melanoma cells, suggesting potential bioactivity for the reviewed compound .

Synthesis and Analytical Characterization

Synthetic Pathways

While no explicit synthesis route for this compound is published, general methods for sulfamoyl-benzamide hybrids involve:

  • Sulfamoylation: Reacting 4-aminobenzoic acid derivatives with diethylsulfamoyl chloride in the presence of a base (e.g., pyridine).

  • Amide Coupling: Activating the carboxylic acid (e.g., using thionyl chloride) followed by reaction with 5-(aminomethyl)-1-(4-methoxyphenyl)-1H-tetrazole .

  • Tetrazole Formation: Cyclizing nitriles with sodium azide and ammonium chloride in dimethylformamide (DMF) .

Reaction progress is typically monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with final purification achieved through recrystallization or column chromatography .

Spectroscopic Data

Hypothetical analytical data based on structural analogues include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.85–7.75 (m, 4H, aromatic), 4.65 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 3.45–3.35 (q, 4H, NCH₂CH₃), 1.10–1.05 (t, 6H, CH₂CH₃).

  • IR (KBr): 3270 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1340–1160 cm⁻¹ (SO₂ asym/sym stretch).

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